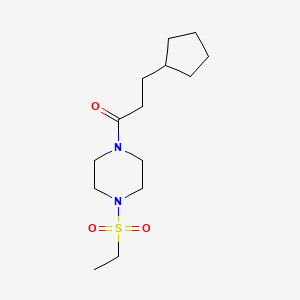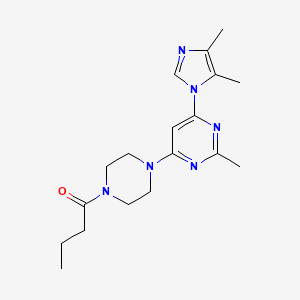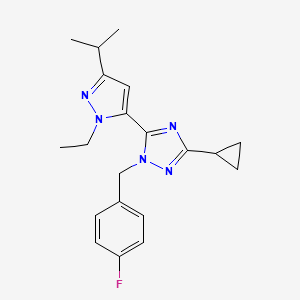
1-(3-cyclopentylpropanoyl)-4-(ethylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-cyclopentylpropanoyl)-4-(ethylsulfonyl)piperazine is a useful research compound. Its molecular formula is C14H26N2O3S and its molecular weight is 302.44 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.16641387 g/mol and the complexity rating of the compound is 416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Targeting Melanocortin Receptors
A series of piperazine analogues were synthesized to target melanocortin receptors, specifically the melanocortin 4 receptor (MC4R), which is crucial for metabolic regulation and appetite control. These compounds were structurally and pharmacologically characterized, showing selectivity and submicromolar affinities for MC4R. This research suggests potential applications in treating conditions related to metabolic dysfunction and obesity. The study provides insight into the structural requirements for MC4R affinity and activity, contributing to the development of new therapeutic agents (Mutulis et al., 2004).
Enzymatic Metabolism in Drug Development
The enzymatic metabolism of Lu AA21004, a novel antidepressant, was examined to understand its metabolic pathways. This research highlighted the role of various cytochrome P450 enzymes in the oxidative metabolism of the drug, leading to the formation of multiple metabolites. Such studies are vital for drug development, as they help predict drug interactions, side effects, and efficacy. Understanding the metabolic pathways of drugs can inform dosage recommendations and improve therapeutic outcomes (Hvenegaard et al., 2012).
Antiviral Research and HIV Treatment
Research into bis(heteroaryl)piperazines (BHAPs) led to the discovery of novel non-nucleoside HIV-1 reverse transcriptase inhibitors. These compounds were synthesized and evaluated for their ability to inhibit the HIV-1 virus, with some showing significant potency. This line of research is crucial for developing new treatments for HIV, offering hope for more effective and less toxic antiviral therapies. The development of such compounds underscores the importance of chemical innovation in addressing global health challenges (Romero et al., 1994).
Development of Diagnostic and Therapeutic Agents
A study on 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines introduced a new series of compounds with high selectivity and affinity for the A2B adenosine receptor. These antagonists, with subnanomolar affinity, highlight the potential for developing targeted diagnostic and therapeutic agents for conditions where the A2B adenosine receptor plays a key role. Such research contributes to the diversification of pharmacological tools and the potential for precision medicine (Borrmann et al., 2009).
Novel Anticancer Compounds
The synthesis and metabolic study of TM-208, a new compound with significant anticancer activity, illustrates the ongoing search for effective cancer treatments. By analyzing its metabolites in rat plasma and tissues, researchers can better understand its pharmacokinetics and mechanism of action. Such studies are essential for advancing cancer therapy, highlighting the role of novel compounds in the fight against cancer (Jiang et al., 2007).
Mecanismo De Acción
Propiedades
IUPAC Name |
3-cyclopentyl-1-(4-ethylsulfonylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3S/c1-2-20(18,19)16-11-9-15(10-12-16)14(17)8-7-13-5-3-4-6-13/h13H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZCKEHINJWPNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-3-[(3-chlorophenyl)sulfonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5511083.png)
![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5511087.png)


![ethyl 4-(N,N-diethyl-beta-alanyl)-2-methyl-4H-thieno[2,3-b][1,4]benzothiazine-3-carboxylate](/img/structure/B5511111.png)
![3-(3-hydroxy-3-methylbutyl)-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]benzamide](/img/structure/B5511115.png)
![2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5511126.png)
![3-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5511140.png)
![5-amino-2-{[(2-methylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5511148.png)

![1-{1-[2-(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B5511168.png)

![4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5511182.png)
